Phospholipase A2 Hydrolysis Rate: Dhpde is Hydrolyzed 100-Fold Slower than DiC6-PC
In a direct head-to-head comparison under identical conditions, Dhpde (DiC6-PE) is hydrolyzed by Crotalus adamanteus phospholipase A2 at approximately 1% the rate of its choline analog, dihexanoylphosphatidylcholine (DiC6-PC) [1]. This demonstrates a profound difference in substrate recognition and catalytic efficiency based solely on the headgroup (ethanolamine vs. choline). The second-order rate constants for hydroxide ion-catalyzed hydrolysis also differ, with the zwitterionic species of Dhpde having a rate constant of 0.70 ± 0.021 s⁻¹ M⁻¹, compared to 0.040 ± 0.011 s⁻¹ M⁻¹ for its anionic species [1].
| Evidence Dimension | Phospholipase A2 Catalyzed Hydrolysis Rate |
|---|---|
| Target Compound Data | Approximately 1% relative rate |
| Comparator Or Baseline | DiC6-PC (dihexanoylphosphatidylcholine) |
| Quantified Difference | ~100-fold lower hydrolysis rate for Dhpde |
| Conditions | C. adamanteus phospholipase A2, substrate concentrations below CMC |
Why This Matters
This extreme differential susceptibility to phospholipase A2 digestion makes Dhpde a far more stable choice for experiments where unwanted phospholipid degradation must be minimized, such as in long-term biophysical studies or when using enzymes that may co-purify with contaminating phospholipase A2 activity.
- [1] Kanda P, Wells MA. Dihexanoylphosphatidylethanolamine: effect of head group charge on rates of alkaline and phospholipase A2 catalyzed hydrolyses. Chem Phys Lipids. 1986;39(1-2):31-9. View Source
